Ninhydrin

Description

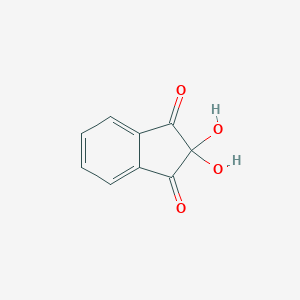

Ninhydrin is a member of the class of indanones that is indane-1,3-dione bearing two additional hydroxy substituents at position 2. It has a role as a colour indicator and a human metabolite. It is a member of indanones, a beta-diketone, an aromatic ketone and a ketone hydrate.

2,2-Dihydroxy-1H-indene-1,3-(2H)-dione. Reagent toxic to skin and mucus membranes. It is used in chemical assay for peptide bonds, i.e., protein determinations and has radiosensitizing properties.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dihydroxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMOMIGRRWSMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025716 | |

| Record name | Ninhydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ninhydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Ninhydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

485-47-2 | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ninhydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ninhydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ninhydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NINHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCL6S9K23A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NINHYDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0766 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

466 to 469 °F (Decomposes) (NTP, 1992) | |

| Record name | NINHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Ninhydrin Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ninhydrin reaction, a cornerstone of amino acid and primary amine detection. It details the underlying chemical mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the reaction pathway and experimental workflows.

Introduction

The ninhydrin test is a highly sensitive chemical assay used to detect ammonia (B1221849), primary and secondary amines, and notably, amino acids.[1][2] Discovered by Siegfried Ruhemann in 1910, the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the alpha-amino group of primary amino acids yields a deeply colored blue or purple product known as Ruhemann's purple.[3][4] This chromophore is the basis for the qualitative and quantitative analysis of amino acids, with its color intensity being directly proportional to the amino acid concentration under controlled conditions.[3][5] The reaction has found widespread applications in biochemistry, peptide synthesis monitoring, and even forensic science for the detection of latent fingerprints.[1][5]

The Core Reaction Mechanism

The reaction between ninhydrin and a primary amine, particularly an α-amino acid, is a complex sequence of chemical transformations. Ninhydrin serves as a potent oxidizing agent, initiating an oxidative deamination process.[2][6]

The key steps of the mechanism are as follows:

-

Formation of a Schiff Base: The reaction begins with the nucleophilic attack of the amino group of the primary amine on one of the carbonyl groups of the ninhydrin molecule. This is followed by dehydration to form an imine, commonly known as a Schiff base.

-

Oxidative Deamination and Decarboxylation: The Schiff base intermediate is unstable and undergoes decarboxylation (loss of CO2) and deamination (loss of the amino group as ammonia).[2][5] This process results in the formation of an aldehyde with one less carbon atom than the original amino acid, ammonia, and the reduced form of ninhydrin, known as hydrindantin (B147029).[2][6]

-

Formation of Ruhemann's Purple: The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin molecule.[1][2] This final condensation reaction forms the characteristic deep purple chromophore, Ruhemann's purple (diketohydrindylidenediketohydrindamine).[1][4]

It is important to note that for secondary amines like proline and hydroxyproline, the reaction pathway is altered, resulting in a yellow or orange-colored product instead of the typical purple.[2][5]

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step chemical transformation in the ninhydrin reaction with a primary α-amino acid.

Caption: Reaction mechanism of ninhydrin with primary α-amino acids.

Quantitative Data

The ninhydrin reaction is widely used for the quantitative determination of amino acids via spectrophotometry. The absorbance of the resulting Ruhemann's purple solution is measured at its maximum absorption wavelength (λmax).

| Parameter | Value | Notes |

| λmax (Ruhemann's Purple) | 570 nm | For primary amines and most amino acids.[3][4] |

| λmax (Proline/Hydroxyproline product) | 440 nm | For imino acids which produce a yellow-orange product.[1][3] |

| Reaction Kinetics | First-order | The reaction is first-order with respect to both ninhydrin and the amino acid, making it a second-order reaction overall.[7] |

| Optimal pH | ~5.5 | An acetate (B1210297) buffer is commonly used to maintain the optimal pH for the reaction.[8] |

| Optimal Temperature | 90-100°C | Heating in a boiling water bath is typically required for color development.[1][9] |

Experimental Protocols

Below are detailed methodologies for both qualitative and quantitative analysis of primary amines using the ninhydrin reaction.

This protocol is for the simple detection of the presence of amino acids.

Reagents:

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of acetone (B3395972) or ethanol (B145695).[2][6]

-

Sample Solution (1% w/v): Prepare a 1% solution of the sample to be tested in distilled water.[2]

Procedure:

-

To 1 mL of the sample solution in a test tube, add 2-3 drops of the 2% ninhydrin reagent.[9]

-

Mix the contents thoroughly.

-

Heat the test tube in a boiling water bath for 5 minutes.[2][6]

-

Observe any color change. A deep blue or purple color indicates the presence of a primary amine or amino acid.[6]

This protocol is for determining the concentration of amino acids in a sample.

Reagents:

-

Standard Amino Acid Solution: A stock solution of a known amino acid (e.g., glycine) at a concentration of 150 µg/mL.[8]

-

Acetate Buffer (0.2M, pH 5.5). [8]

-

Ninhydrin Reagent (8% w/v): Dissolve 8 g of ninhydrin in 100 mL of acetone.[8]

-

Ethanol (50% v/v). [8]

Procedure:

-

Standard Curve Preparation:

-

Set up a series of labeled test tubes.

-

Pipette varying volumes (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL) of the standard amino acid solution into the respective tubes.[8]

-

Add distilled water to each tube to bring the total volume to 4 mL.[8]

-

Prepare a "blank" tube containing only 4 mL of distilled water.[8]

-

-

Sample Preparation:

-

In a separate tube labeled "unknown," add a known volume of the sample solution and add distilled water to make the volume up to 4 mL.

-

-

Reaction:

-

Measurement:

-

Using a colorimeter or spectrophotometer, measure the absorbance of each solution at 570 nm, after zeroing the instrument with the blank solution.[8]

-

-

Analysis:

-

Plot a standard curve of absorbance versus the known concentrations of the standard amino acid solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.[3]

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the quantitative analysis of amino acids using the ninhydrin method.

Caption: General workflow for quantitative amino acid analysis.

Conclusion

The ninhydrin reaction remains a fundamental and valuable tool in the analytical chemist's and biochemist's repertoire. Its high sensitivity and the characteristic color formation with primary amines allow for both rapid qualitative detection and precise quantitative measurement. Understanding the reaction mechanism, optimizing reaction conditions, and adhering to standardized protocols are crucial for obtaining accurate and reproducible results in research and development settings.

References

- 1. microbenotes.com [microbenotes.com]

- 2. byjus.com [byjus.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]

- 6. testbook.com [testbook.com]

- 7. chem.mst.edu [chem.mst.edu]

- 8. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. m.youtube.com [m.youtube.com]

The Ninhydrin Test: A Technical Guide to its Principles and Applications

The Ninhydrin test is a cornerstone chemical assay for the detection and quantification of primary and secondary amines, most notably amino acids. Its sensitivity and the characteristic deep purple color produced upon reaction make it an invaluable tool in biochemistry, forensic science, and pharmaceutical development. This guide provides an in-depth exploration of the core principles of the Ninhydrin reaction, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Core Principle: The Chemistry of Ruhemann's Purple

The fundamental principle of the Ninhydrin test lies in the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the free alpha-amino group of an amino acid.[1] This reaction, which occurs at elevated temperatures, involves ninhydrin acting as a potent oxidizing agent, triggering an oxidative deamination of the amino acid.[2][3] This process liberates ammonia (B1221849) and carbon dioxide, and reduces ninhydrin to hydrindantin (B147029).[2]

The released ammonia then reacts with a second molecule of ninhydrin and the reduced hydrindantin in a condensation reaction.[1] This sequence of events culminates in the formation of a diketohydrin complex known as Ruhemann's purple.[1][2] This distinctive blue-purple chromophore is the hallmark of a positive test for most primary amino acids.[4]

Reaction Mechanism

The reaction between an α-amino acid and two molecules of ninhydrin is a multi-step process:

-

Schiff Base Formation : The amino acid's amino group reacts with one molecule of ninhydrin to form a Schiff base.[5]

-

Oxidative Deamination & Decarboxylation : The unstable Schiff base spontaneously loses a molecule of carbon dioxide (decarboxylation) and the amino acid is deaminated, yielding an aldehyde, ammonia (NH₃), and a reduced form of ninhydrin called hydrindantin.[2][3]

-

Condensation : The liberated ammonia molecule condenses with a second molecule of ninhydrin.

-

Formation of Ruhemann's Purple : This intermediate then reacts with the hydrindantin produced in step 2 to form the final, intensely colored dimeric product, Ruhemann's purple.[1][2]

Quantitative Analysis

The intensity of the Ruhemann's purple color is directly proportional to the concentration of amino acids in the sample, a principle that allows for quantitative analysis using spectrophotometry.[6][7] The absorbance of the resulting solution is measured at the specific wavelength where the chromophore exhibits maximum absorption. For imino acids like proline and hydroxyproline, a different, yellow-orange colored complex is formed, which requires measurement at a different wavelength.[1][7]

| Analyte Type | Resulting Color | Maximum Absorbance (λmax) |

| Primary α-Amino Acids | Deep Blue / Purple | ~570 nm[7][8][9] |

| Imino Acids (e.g., Proline) | Yellow / Orange | ~440 nm[7][10] |

| Asparagine (Amide Group) | Brown | Not typically used for quantification |

Table 1. Spectrophotometric data for the quantitative analysis of amino acids using the Ninhydrin test.

Factors Affecting the Reaction

The efficiency and reliability of the Ninhydrin test are contingent upon several experimental parameters. Optimal conditions are crucial for achieving reproducible and accurate results.

| Parameter | Optimal Condition/Value | Rationale |

| pH | ~5.5[11][12] | Ensures efficient reaction kinetics for the formation of Ruhemann's purple. |

| Temperature | 90-100°C (Boiling Water Bath)[1][2][13] | Provides the necessary activation energy for the oxidative deamination step. |

| Reaction Time | 15-20 minutes[1][13] | Allows the reaction to proceed to completion for maximum color development. |

| Ninhydrin Concentration | Excess is required[6] | Ensures that ninhydrin is not the limiting reagent, allowing the reaction to be dependent on the amino acid concentration. |

| Solvent | Ethanol (B145695), Acetone, or DMSO[3][8][14] | Ninhydrin is poorly soluble in water, requiring an organic solvent to prepare the reagent.[14] |

Table 2. Key parameters and their optimal values for the Ninhydrin reaction.

Experimental Protocols

Below are detailed methodologies for both qualitative and quantitative applications of the Ninhydrin test.

Qualitative Detection of Amino Acids

This protocol is designed for the rapid detection of the presence of amino acids.

-

Reagent Preparation : Prepare a 2% (w/v) ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of a suitable solvent like ethanol or acetone.[2][3]

-

Sample Preparation : Prepare a 1% solution of the test sample in distilled water.

-

Reaction : In a clean test tube, add 1-2 mL of the test sample solution.[4] Add a few drops (approximately 0.5 mL) of the 2% ninhydrin reagent.[4]

-

Incubation : Place the test tube in a boiling water bath for 2-5 minutes.[3][4]

-

Observation : Remove the tube and observe the color. The appearance of a deep blue or purple color indicates the presence of primary amino acids.[4] A yellow color may indicate the presence of proline or hydroxyproline.[4]

Quantitative Estimation of Amino Acids

This protocol provides a framework for quantifying amino acid concentration using a standard curve.

Methodology:

-

Preparation of Standards : Prepare a series of standard solutions from a stock solution of a known amino acid (e.g., glycine) with concentrations ranging across the expected concentration of the unknown sample. Include a "blank" tube containing only distilled water.[1]

-

Sample Setup : Pipette 1 mL of each standard, the unknown sample, and the blank into separate, labeled test tubes.

-

Reagent Addition : Add 1 mL of a buffered ninhydrin reagent to each tube and mix thoroughly.[1]

-

Incubation : Cover the tubes and place them in a boiling water bath (or a heating block at 100°C) for 20 minutes to allow for full color development.[1]

-

Cooling and Dilution : After incubation, cool the tubes to room temperature. Add 5 mL of a diluent solvent (e.g., a 50:50 mixture of water and n-propanol) to each tube and vortex to mix.[1][13]

-

Spectrophotometry : Measure the absorbance of each solution at 570 nm (or 440 nm for imino acids) using a spectrophotometer, after zeroing the instrument with the blank.

-

Data Analysis : Construct a standard curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.[7]

Specificity and Limitations

While highly sensitive, the Ninhydrin test is not entirely specific to α-amino acids.

-

Positive Reactions : The test yields a positive result for any compound possessing a primary or secondary amine group, including ammonia, peptides, and proteins.[1][8] The terminal amines of lysine (B10760008) residues in proteins are particularly reactive.[15]

-

Limitations :

-

The test cannot distinguish between different amino acids in a mixture, as most produce the same chromophore.[4]

-

For large proteins, steric hindrance can limit the accessibility of ninhydrin to the α-amino groups, potentially leading to a less intense color compared to free amino acids.[1]

-

The reaction is not suitable for tertiary amines.[5]

-

Key Applications

The robustness and sensitivity of the Ninhydrin test have led to its widespread adoption in various scientific fields:

-

Biochemistry : Used for the quantification of amino acids in protein hydrolysates and for monitoring column chromatography separations.[11]

-

Forensic Science : Famously used to visualize latent fingerprints on porous surfaces like paper, as it reacts with the amino acids present in sweat residues.[1][4]

-

Solid-Phase Peptide Synthesis : Employed as the Kaiser test to monitor the completion of deprotection steps, where a positive blue result indicates the presence of a free amine ready for the next coupling step.[15]

-

Food and Agricultural Science : Applied in the analysis of the amino acid content of foods and crops.[11]

References

- 1. microbenotes.com [microbenotes.com]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]

- 5. Ninhydrin - Molecule of the Month - April 2018 (HTML version) [chm.bris.ac.uk]

- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. SATHEE: Chemistry Ninhydrin Test [sathee.iitk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. | Semantic Scholar [semanticscholar.org]

- 13. webneel.com [webneel.com]

- 14. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ninhydrin [chemeurope.com]

A Comprehensive Technical Guide to the Ninhydrin Reaction: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the ninhydrin reaction, from its serendipitous discovery to its modern-day applications in analytical chemistry, forensic science, and drug development. We will delve into the historical context of its discovery, the chemical mechanisms underpinning the reaction, detailed experimental protocols, and quantitative data to provide a thorough understanding for researchers and professionals.

Discovery and Historical Milestones

The journey of the ninhydrin reaction begins with its discovery by German-English chemist Siegfried Ruhemann in 1910.[1][2][3][4][5][6][7] Initially synthesized during his research on dicarbonyl compounds, Ruhemann accidentally discovered the compound 2,2-dihydroxyindane-1,3-dione, which he named ninhydrin.[4] In the same year, he observed its remarkable color-producing reaction with amino acids, forming a deep purple product that would later be named "Ruhemann's purple."[1][2][8]

While Ruhemann laid the foundational groundwork, the full potential of the ninhydrin reaction was realized decades later. In 1954, Swedish investigators Oden and von Hofsten proposed its use for the development of latent fingerprints on porous surfaces.[1] This marked a significant turning point, establishing ninhydrin as a cornerstone technique in forensic science.[1][9] Over the years, numerous advancements have been made to enhance the sensitivity and utility of the reaction, including the development of ninhydrin analogues and various formulations for specific applications.[4][10]

Historical Timeline of the Ninhydrin Reaction

Caption: A timeline illustrating the key historical milestones in the discovery and application of the ninhydrin reaction.

The Chemistry of the Ninhydrin Reaction

The ninhydrin test is a chemical assay used to detect ammonia (B1221849), primary and secondary amines, and amino acids.[11] The reaction of ninhydrin with the alpha-amino group of a free amino acid is the cornerstone of this test.[12] Ninhydrin, acting as a potent oxidizing agent, initiates the oxidative deamination of the amino acid, leading to the liberation of carbon dioxide, ammonia, an aldehyde, and hydrindantin (B147029) (the reduced form of ninhydrin).[12]

The released ammonia then reacts with another molecule of ninhydrin and the hydrindantin to form a diketohydrin complex, famously known as Ruhemann's purple.[11][12] This complex exhibits a strong absorbance at approximately 570 nm, which allows for the quantitative spectrophotometric determination of amino acids.[5]

It is important to note that not all amino acids yield the characteristic purple color. Imino acids, such as proline and hydroxyproline, which have a secondary amino group, react with ninhydrin to form a yellow-orange colored iminium salt.[11][12][13] Asparagine, with its amide group, produces a brown-colored product.[11][12]

Reaction Mechanism of Ninhydrin with a-Amino Acids

Caption: The chemical pathway of the reaction between ninhydrin and an alpha-amino acid, leading to the formation of Ruhemann's purple.

Experimental Protocols

The successful application of the ninhydrin reaction hinges on optimized experimental conditions. Below are detailed methodologies for two key applications: the qualitative detection of amino acids and the development of latent fingerprints.

This protocol is suitable for detecting the presence of amino acids in a given sample.

Materials:

-

Ninhydrin reagent: 0.2% (w/v) solution of ninhydrin in ethanol (B145695) or acetone (B3395972).

-

Test solution (e.g., 1% protein solution).

-

Distilled water.

-

Test tubes.

-

Water bath.

Procedure:

-

Prepare a 2% ninhydrin solution by dissolving 0.2 grams of ninhydrin in 10 ml of ethanol or acetone.[12]

-

Prepare a 1% solution of the analyte (e.g., amino acid solution) in distilled water.[12]

-

In a clean test tube, take 1-2 mL of the test solution.[13]

-

Add a few drops of the 0.2% ninhydrin reagent to the test tube.[12]

-

Mix the contents of the test tube thoroughly.

-

Place the test tube in a boiling water bath for approximately 5 minutes.[12]

-

Observe any color change. A deep blue or violet color indicates the presence of amino acids.[12]

This protocol outlines the standard procedure for visualizing latent fingerprints on surfaces like paper and cardboard.

Materials:

-

Ninhydrin solution (commercially available in spray cans or prepared as 0.2% in a volatile solvent like acetone or ethanol).[2][14]

-

Fume hood.

-

Heat source (e.g., a heat gun or a controlled humidity chamber).

-

The porous surface bearing the latent fingerprints.

Procedure:

-

In a well-ventilated fume hood, spray the surface containing the latent prints with the ninhydrin solution until the surface is damp.[14]

-

Allow the solvent to evaporate completely.

-

Apply gentle heat to the treated surface. This can be done using a heat gun on a low setting or by placing the item in a controlled environment with elevated temperature and humidity. This accelerates the reaction.[14]

-

The fingerprints will begin to appear as purple-blue ridges. The development may continue for several hours or even days.

-

Document the developed fingerprints using photography.

Quantitative Data and Analysis

The intensity of the color produced in the ninhydrin reaction is directly proportional to the concentration of amino acids, allowing for quantitative analysis.

Table 1: Optimal Reaction Conditions for Quantitative Amino Acid Analysis

| Parameter | Optimal Condition | Reference(s) |

| Solvent | DMSO/acetate buffer (40/60 v/v) | [15] |

| Ninhydrin Concentration | 20 mg/mL | [15] |

| Hydrindantin Concentration | 0.8 mg/mL | [15] |

| Buffer | 0.8 mol/L potassium acetate, 1.6 mol/L acetic acid | [15] |

| Temperature | 90°C | [15] |

| Incubation Time | 45 minutes | [15] |

| Dilution Solvent | 2-propanol/water (50/50 v/v) | [15] |

| Absorbance Measurement | 570 nm | [15] |

Table 2: Absorption Maxima for Ninhydrin-Amino Acid Complexes

| Amino Acid/Compound | Color of Complex | Absorption Maximum (λmax) | Reference(s) |

| Most α-Amino Acids | Deep purple (Ruhemann's purple) | 570 nm | [5] |

| Proline | Yellow | 440 nm | [5] |

| Hydroxyproline | Yellow | Not specified | [12][13] |

| Asparagine | Brown | Not specified | [12] |

Experimental Workflow for Quantitative Amino Acid Analysis

Caption: A streamlined workflow for the quantitative analysis of amino acids using the ninhydrin reaction.

Applications in Research and Drug Development

The ninhydrin reaction's specificity and sensitivity have led to its widespread use across various scientific disciplines.

-

Amino Acid Analysis: It is a fundamental tool for the qualitative and quantitative analysis of amino acids in proteins and peptides.[1][11] This is crucial in protein sequencing, nutritional analysis, and clinical diagnostics.[8]

-

Solid-Phase Peptide Synthesis: The Kaiser test, which utilizes the ninhydrin reaction, is employed to monitor the deprotection of the N-terminus of amino acids during solid-phase peptide synthesis.[1] A positive blue result indicates a successful deprotection step.

-

Forensic Science: As detailed earlier, ninhydrin is the most common method for developing latent fingerprints on porous surfaces due to its reaction with the amino acids present in sweat residue.[1][16]

-

Chromatography: Ninhydrin is widely used as a visualization reagent in paper and thin-layer chromatography to detect the presence of separated amino acids.[1]

Limitations

Despite its broad utility, the ninhydrin test has some limitations:

-

It is not specific to α-amino acids and reacts with any primary amine, including ammonia.[11]

-

The reaction is less effective for high molecular weight proteins due to steric hindrance, which can limit the accessibility of ninhydrin to the α-amino groups.[11]

Conclusion

From its unexpected discovery to its indispensable role in modern science, the ninhydrin reaction is a testament to the power of chemical observation and innovation. Its ability to sensitively detect amino acids has made it an invaluable tool for researchers, forensic scientists, and professionals in drug development. A thorough understanding of its history, mechanism, and experimental nuances, as presented in this guide, is essential for its effective application and for driving future advancements in analytical methodologies.

References

- 1. Ninhydrin - Wikipedia [en.wikipedia.org]

- 2. Ninhydrin - Molecule of the Month - April 2018 (HTML version) [chm.bris.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Siegfried Ruhemann and the discovery of ninhydrin | Semantic Scholar [semanticscholar.org]

- 8. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Ninhydrin hydrate: history and applications_Chemicalbook [chemicalbook.com]

- 11. microbenotes.com [microbenotes.com]

- 12. byjus.com [byjus.com]

- 13. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]

- 14. nikouiandassociates.com [nikouiandassociates.com]

- 15. mdpi.com [mdpi.com]

- 16. makezine.com [makezine.com]

Ninhydrin reaction with secondary amines like proline

An In-Depth Technical Guide to the Ninhydrin Reaction with Secondary Amines like Proline

Introduction

The ninhydrin test is a cornerstone of amino acid analysis, widely employed for both qualitative detection and quantitative determination.[1][2] The reaction typically yields a deep violet-blue product, known as Ruhemann's purple, upon reaction with primary α-amino acids.[2][3] However, secondary amines, particularly the imino acids proline and hydroxyproline, follow a distinct reaction pathway, resulting in a characteristic yellow-orange colored product.[1][2][4] This unique reactivity forms the basis for specific assays designed to quantify proline, a key osmolyte and stress indicator in plants.[5][6][7]

This technical guide provides a comprehensive overview of the ninhydrin reaction with secondary amines, focusing on proline. It details the underlying chemical mechanisms, presents quantitative data, and provides established experimental protocols for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Primary vs. Secondary Amines

The fundamental difference in the reaction outcome between primary and secondary amines with ninhydrin lies in the initial steps of the reaction and the nature of the amine nitrogen.

Reaction with Primary Amines

With primary α-amino acids, ninhydrin acts as a potent oxidizing agent, leading to oxidative deamination and decarboxylation of the amino acid.[2][3] This process releases ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and an aldehyde. The released ammonia then condenses with a second molecule of ninhydrin and its reduced form (hydrindantin) to form the iconic blue-purple chromophore, Ruhemann's purple, which exhibits a maximum absorbance around 570 nm.[5][8]

Reaction with Secondary Amines (Proline)

In contrast, the secondary amine nitrogen of proline is part of a rigid five-membered ring.[9] It reacts with ninhydrin, but it cannot be released as ammonia in the same manner as the primary amino group. The reaction proceeds to form a yellow-orange colored iminium salt.[2][10] This product has a different absorption maximum, typically around 440 nm.[11]

Under strongly acidic conditions and elevated temperatures, as used in quantitative proline assays, this yellow intermediate is converted to a red-colored chromogen with a maximum absorbance at 520 nm.[5] This forms the basis of the widely used Bates assay for proline determination.[6][12]

Quantitative Analysis

The distinct spectral properties of the proline-ninhydrin product allow for its quantitative measurement. The most common method, developed by Bates et al. (1973), utilizes acidic conditions to generate a stable red chromophore that can be extracted into an organic solvent to minimize interference from other compounds.[6][12]

Data Summary

The following table summarizes the key quantitative parameters associated with the ninhydrin reaction for both primary and secondary amines.

| Analyte Type | Reaction Condition | Product Color | Absorbance Maximum (λmax) | Notes |

| Primary α-Amino Acids | Neutral pH, Heat | Blue-Purple | ~570 nm | Forms Ruhemann's Purple.[5] |

| Secondary Amines (Proline) | Neutral pH | Yellow-Orange | ~440 nm | Forms an iminium salt.[11] |

| Secondary Amines (Proline) | Acidic pH (e.g., Bates method), Heat | Red | ~520 nm | Basis for quantitative assays.[5][13] |

| Other Amino Acids (Ornithine, Lysine) | Acidic pH, Heat | Red | ~520 nm | Can interfere with proline assay, but typically present at lower levels.[5] |

Experimental Protocols

This section provides a detailed methodology for the quantitative determination of proline using the acid-ninhydrin method, adapted from Bates et al. (1973).[12][14][15]

Reagent Preparation

-

Extraction Buffer (3% w/v Sulfosalicylic Acid): Dissolve 3 g of sulfosalicylic acid in deionized water and bring the final volume to 100 mL.

-

Acid-Ninhydrin Reagent: In a fume hood, gently warm 1.25 g of ninhydrin in 30 mL of glacial acetic acid and 20 mL of 6 M phosphoric acid, with agitation, until fully dissolved. This reagent is stable for approximately 24 hours when stored at 4°C.[14][16]

-

Glacial Acetic Acid: Use ACS grade or equivalent.

-

Toluene (B28343): Use ACS grade or equivalent.

-

Proline Standard Stock Solution: Prepare a stock solution of a known concentration (e.g., 100 µg/mL) using L-Proline in 3% sulfosalicylic acid. Use this to prepare a standard curve.

Experimental Workflow: Proline Assay

Step-by-Step Procedure

-

Sample Homogenization: Homogenize a known weight of the biological sample (e.g., 10-50 mg of fresh plant tissue) in the extraction buffer (e.g., 0.5-1.0 mL of 3% sulfosalicylic acid).[14][15]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes to pellet cell debris.[14]

-

Reaction Mixture Preparation: In a test tube, mix 100-200 µL of the supernatant with 100-200 µL of acid-ninhydrin reagent and 100-200 µL of glacial acetic acid. The exact volumes can be scaled, but a 1:1:1 ratio of sample extract, acid-ninhydrin, and acetic acid is common.[12][14]

-

Incubation: Seal the tubes and incubate the mixture in a boiling water bath (100°C) for 1 hour.[12][14]

-

Reaction Termination: Terminate the reaction by placing the tubes in an ice bath.[14]

-

Chromophore Extraction: Add an appropriate volume of toluene (e.g., 1-2 mL) to each tube and vortex vigorously for 15-20 seconds to extract the red-colored product into the organic phase.[12][14]

-

Phase Separation: Allow the mixture to stand at room temperature until the aqueous and organic (toluene) phases have clearly separated.[14]

-

Spectrophotometry: Carefully collect the upper toluene phase. Measure its absorbance at 520 nm using a spectrophotometer. Use toluene as the blank.[13][14]

-

Quantification: Determine the proline concentration in the sample by comparing its absorbance to a standard curve prepared using known concentrations of L-proline.

References

- 1. Ch27: Ninhydrin test [chem.ucalgary.ca]

- 2. microbenotes.com [microbenotes.com]

- 3. Ninhydrin Test [unacademy.com]

- 4. brainly.in [brainly.in]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of proline | PPTX [slideshare.net]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. Ninhydrin - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. plant-stress.weebly.com [plant-stress.weebly.com]

- 15. Proline Protocol | PDF [scribd.com]

- 16. youtube.com [youtube.com]

The Chemistry and Application of Ninhydrin in Biochemical Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a cornerstone reagent in biochemical analysis, primarily utilized for the detection and quantification of amino acids, peptides, and proteins.[1][2] Its reaction with the primary amino groups of these molecules yields a deeply colored product known as Ruhemann's purple, a discovery first made by Siegfried Ruhemann in 1910.[3] This reaction forms the basis of a sensitive and widely adopted colorimetric assay. This guide provides an in-depth overview of the fundamental applications of ninhydrin in biochemistry, detailing the underlying chemical principles, optimized experimental protocols, and key quantitative parameters. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who employ amino acid analysis in their work.

The Ninhydrin Reaction: Mechanism and Specificity

The ninhydrin test is a chemical assay used to detect the presence of ammonia (B1221849), primary/secondary amines, or amino acids.[4][5] The reaction between ninhydrin and a free alpha-amino acid is a two-step process. Initially, ninhydrin acts as an oxidizing agent, causing the oxidative deamination and decarboxylation of the amino acid at an elevated temperature.[5][6] This produces a reduced form of ninhydrin (hydrindantin), an aldehyde, carbon dioxide, and ammonia.[7] The liberated ammonia then condenses with a second molecule of ninhydrin and the reduced hydrindantin (B147029) to form the characteristic deep purple chromophore, Ruhemann's purple.[5][7]

It is the formation of this purple compound that allows for the qualitative and quantitative assessment of amino acids.[7] The intensity of the color produced is directly proportional to the concentration of the amino acid present, which can be measured spectrophotometrically.[1][8] While most primary amino acids yield a purple color, imino acids such as proline and hydroxyproline (B1673980) produce a yellow-orange colored complex.[4][7] Asparagine, with its free amide group, results in a brown-colored product.[4][7]

The general mechanism for the reaction of ninhydrin with an alpha-amino acid is illustrated in the diagram below.

Quantitative Analysis of Amino Acids

The ninhydrin assay is a robust method for the quantitative determination of amino acids. The absorbance of the Ruhemann's purple complex is typically measured at 570 nm, while the yellow complex formed with proline and hydroxyproline is measured at 440 nm.[5] To ensure accurate quantification, the reaction conditions must be carefully controlled.

Optimized Reaction Parameters

Multiple factors influence the outcome of the ninhydrin reaction. The table below summarizes the optimal conditions reported in the literature for achieving reliable and reproducible results.

| Parameter | Optimal Range/Value | Notes | Reference |

| pH | 5.2 - 6.5 | A buffer is crucial to maintain the optimal pH. Acetate and citrate (B86180) buffers are commonly used. | [9][10][11] |

| Temperature | 90°C - 100°C | Heating in a boiling water bath or a temperature-controlled block is essential for the reaction to proceed. | [5][8][9] |

| Reaction Time | 15 - 45 minutes | The optimal time can vary depending on the specific protocol and temperature. | [5][8][9] |

| Wavelength (λmax) | 570 nm | For the purple complex formed with primary amino acids. | [1][4][5] |

| Wavelength (λmax) | 440 nm | For the yellow complex formed with imino acids (e.g., proline). | [1][5] |

Reagent Composition

The composition of the ninhydrin reagent is critical for the sensitivity and stability of the assay. Various formulations have been developed, with the Moore and Stein modification being a widely recognized standard.[10]

| Reagent Component | Concentration/Formulation | Purpose | Reference |

| Ninhydrin | 0.2% - 8% (w/v) in a solvent | The primary reactant that forms the colored complex. | [5][6][9] |

| Solvent | Ethanol (B145695), acetone, or a mixture of acetone/butanol or DMSO/acetate buffer | Dissolves ninhydrin and facilitates the reaction. | [4][5][8] |

| Buffer | Acetate or Citrate buffer (pH ~5.2-5.5) | Maintains the optimal pH for the reaction. | [9][11] |

| Hydrindantin | Often included in optimized reagents | Stabilizes the reaction and enhances color development. | [8] |

| Diluent Solvent | Equal volumes of water and n-propanol | Used to dilute the reaction mixture before spectrophotometric reading in some protocols. | [5] |

Experimental Protocols

Qualitative Detection of Amino Acids

This protocol is suitable for the rapid detection of amino acids in a sample.

-

In a clean, dry test tube, add 1 ml of the sample solution.

-

Add a few drops of a 2% ninhydrin solution (0.2 g of ninhydrin in 10 ml of ethanol or acetone).[6]

-

Place the test tube in a boiling water bath for 5 minutes.[5][6]

-

Allow the tube to cool to room temperature.

-

Observe for a color change. A deep purple or blue color indicates the presence of primary amino acids, while a yellow-orange color suggests the presence of imino acids like proline.[4][7]

Quantitative Determination of Amino Acids (Moore and Stein Method)

This protocol provides a framework for the quantitative analysis of amino acids.

-

Preparation of Standard Curve:

-

Prepare a series of standard amino acid solutions of known concentrations.

-

Pipette different volumes of the standard solutions into separate test tubes.

-

Adjust the volume in each tube to a constant volume (e.g., 1 ml) with distilled water.

-

Include a "blank" tube containing only distilled water.

-

-

Reaction:

-

Measurement:

-

Quantification:

-

Plot a standard curve of absorbance versus the concentration of the standard amino acid.

-

Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.[5]

-

The general workflow for the quantitative ninhydrin assay is depicted below.

Broader Applications in Biochemistry and Beyond

The utility of the ninhydrin reaction extends beyond simple amino acid quantification. It has found applications in various fields of biochemical and biomedical research.

-

Protein Analysis: The ninhydrin test can be used to estimate the total protein content of a sample after acid hydrolysis, which breaks the protein down into its constituent amino acids.[2]

-

Peptide Synthesis: In solid-phase peptide synthesis, the ninhydrin test is employed to monitor the completion of coupling reactions by detecting the presence of free amino groups.[5]

-

Chromatography: Ninhydrin is widely used as a spray reagent in paper and thin-layer chromatography to visualize separated amino acids.[12]

-

Forensic Science: A significant application of ninhydrin is in the detection of latent fingerprints on porous surfaces like paper.[12][13] The reagent reacts with the amino acids present in sweat residues to reveal the fingerprint ridges as a purple pattern.[12][13]

The logical relationship between the core ninhydrin reaction and its diverse applications is illustrated in the following diagram.

Limitations and Considerations

While the ninhydrin assay is a powerful tool, it is not without its limitations.

-

Lack of Specificity: Ninhydrin reacts with any primary amine, including ammonia, which can lead to interference and overestimation of amino acid content if these substances are present in the sample.[5]

-

Steric Hindrance: In large proteins, steric hindrance may limit the accessibility of ninhydrin to the α-amino groups, potentially affecting the accuracy of the assay.[5]

-

Reagent Stability: Ninhydrin solutions can be sensitive to light and should be stored appropriately to maintain their reactivity.[9]

Conclusion

The ninhydrin reaction remains a fundamental and indispensable technique in biochemistry. Its simplicity, sensitivity, and versatility make it a valuable tool for the qualitative and quantitative analysis of amino acids, with significant applications in protein chemistry, peptide synthesis, and forensic science. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively leverage the power of the ninhydrin assay to obtain accurate and reliable data in their scientific endeavors.

References

- 1. Virtual Labs [biotech01.vlabs.ac.in]

- 2. Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [mdpi.com]

- 9. Ninhydrin | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 12. [PDF] Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. | Semantic Scholar [semanticscholar.org]

- 13. static.igem.org [static.igem.org]

Safety precautions for handling Ninhydrin in the lab

An In-depth Technical Guide to the Safe Handling of Ninhydrin in the Laboratory

For researchers, scientists, and drug development professionals, ninhydrin (2,2-dihydroxyindane-1,3-dione) is an indispensable reagent, primarily used for the detection and quantification of amino acids, amines, and peptides. While highly effective, its properties necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the hazards associated with ninhydrin and outlines detailed procedures for its safe handling, storage, and disposal.

Hazard Identification and Classification

Ninhydrin is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2][3] It is crucial to understand its specific hazard classifications as defined by the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification for Ninhydrin

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |

Exposure Controls and Personal Protection

To mitigate the risks associated with ninhydrin, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: Always handle ninhydrin, especially in its powdered form, within a certified chemical fume hood or in an area with robust local exhaust ventilation to keep airborne concentrations low.[1][4]

-

Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling ninhydrin.

Table 2: Recommended Personal Protective Equipment for Handling Ninhydrin

| Body Part | Protection | Standards Compliance |

| Eyes/Face | Chemical safety goggles with side shields are required.[1][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[5] | EN 166 (EU) or 29 CFR 1910.133 (US) |

| Skin/Hands | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[6] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[1] A lab coat or chemical-resistant apron is also required.[2] | EN 374 (EU) or 29 CFR 1910.138 (US) |

| Respiratory | For routine use in a well-ventilated fume hood, respiratory protection may not be necessary. In situations with potential for uncontrolled release, unknown exposure levels, or inadequate ventilation, a NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter or a positive-pressure air-supplied respirator must be used.[4][5] | 29 CFR 1910.134 (US) or EN 149 (EU) |

Safe Handling, Storage, and Disposal

Adherence to proper handling and storage procedures is critical for safety.

Handling

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

-

Minimize dust generation and accumulation when working with solid ninhydrin.[4]

-

Wash hands and skin thoroughly with soap and water after handling.[1][2]

-

Do not eat, drink, or smoke in areas where ninhydrin is handled or stored.[1][2]

Storage

-

Store in a tightly closed, properly labeled container.[1][4]

-

Protect from direct sunlight and light exposure, as it may cause discoloration.[4] Refrigeration has been recommended.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][8]

Disposal

-

Dispose of ninhydrin waste and contaminated materials as hazardous waste.[6]

-

All waste must be placed in suitable, closed containers and disposed of in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains.[1][9]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[1][2][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10][11]

-

Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][10]

Spill Response

A prompt and correct response can prevent a minor spill from becoming a major incident.

-

Minor Spill (Solid):

-

Minor Spill (Liquid/Solution):

-

Contain the spill with an inert absorbent material like vermiculite, sand, or spill pillows.

-

Work from the outside of the spill inward.

-

Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal.

-

-

Major Spill:

-

Evacuate all personnel from the immediate area.

-

Alert others and secure the area, closing doors to prevent the spread of dust or vapors.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

-

Physicochemical and Toxicological Data

Understanding the properties of ninhydrin is essential for a complete risk assessment.

Table 3: Physicochemical Properties of Ninhydrin

| Property | Value |

| Chemical Formula | C₉H₆O₄ |

| Molecular Weight | 178.14 g/mol [11] |

| Appearance | Light yellow solid[11] |

| Melting Point | 250 °C (decomposes)[4][11] |

| Stability | Stable under normal conditions. May discolor on exposure to light.[4] |

Table 4: Acute Toxicity Data for Ninhydrin

| Route | Species | Dose | Reference |

| Oral (LDLo) | Rat | 250 mg/kg | [2] |

| Intraperitoneal (LD50) | Mouse | 78 mg/kg | [2] |

LDLo (Lowest published lethal dose); LD50 (Lethal dose, 50%)

Experimental Protocols Involving Ninhydrin

Ninhydrin is widely used for detecting amino acids. Below are standard protocols for its use in qualitative and quantitative assays, as well as for thin-layer chromatography (TLC).

Protocol: Qualitative Ninhydrin Test for Amino Acids

This protocol is used to confirm the presence of amino acids in a sample.[3][9]

Methodology:

-

Prepare Ninhydrin Reagent (2%): Dissolve 0.2 g of ninhydrin in 10 mL of a suitable solvent like ethanol (B145695) or acetone. This should be done in a fume hood.

-

Prepare Sample: Prepare a 1% solution of the analyte (e.g., protein hydrolysate) in distilled water.

-

Reaction: In a clean test tube, add 1 mL of the sample solution. Add 2-3 drops of the 2% ninhydrin reagent.

-

Incubation: Place the test tube in a boiling water bath for 5 minutes.

-

Observation: Remove the tube and allow it to cool. The development of a deep blue or purple color (Ruhemann's purple) indicates the presence of primary amino acids.[9] Imino acids like proline will yield a yellow-orange color.[9]

Protocol: Quantitative Estimation of Amino Acids

This method uses the proportional relationship between amino acid concentration and the absorbance of the colored product to quantify an unknown sample.[4][5]

Methodology:

-

Prepare Reagents:

-

Standard Amino Acid Stock: Prepare a stock solution of a known amino acid (e.g., glycine) at a concentration of 150 µg/mL.

-

Ninhydrin Reagent (8% w/v): In a fume hood, dissolve 8 g of ninhydrin in 100 mL of acetone.[4]

-

50% (v/v) Ethanol.

-

-

Prepare Standard Curve:

-

Set up a series of labeled test tubes.

-

Pipette increasing volumes of the standard amino acid stock solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL) into the respective tubes.

-

Add distilled water to each tube to bring the total volume to 4 mL.

-

Prepare a "Blank" tube containing only 4 mL of distilled water and an "Unknown" tube containing your sample diluted to 4 mL.

-

-

Reaction and Measurement:

-

Add 1 mL of the 8% ninhydrin reagent to every tube (including Blank and Unknown).

-

Mix the contents thoroughly by vortexing.

-

Place all tubes in a boiling water bath for exactly 15 minutes.[4]

-

Cool the tubes in a cold water bath.

-

Add 1 mL of 50% ethanol to each tube and mix well to stabilize the color.

-

Using a colorimeter or spectrophotometer, set the wavelength to 570 nm. Zero the instrument using the "Blank" solution.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot a standard curve of absorbance (Y-axis) versus concentration of the standard amino acid (X-axis).

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.

-

Protocol: Ninhydrin Spray Reagent for TLC Visualization

This protocol is used to visualize amino acid spots on a developed thin-layer chromatography (TLC) plate.[2][10]

Methodology:

-

Prepare Spray Reagent: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or acetone. Store in a glass spray bottle.[2][10]

-

Develop TLC Plate: Spot the TLC plate with amino acid standards and unknowns and develop it using an appropriate solvent system.

-

Dry Plate: After development, remove the plate from the chamber and thoroughly dry it in a fume hood to remove all traces of the mobile phase solvent.

-

Spray: In a fume hood, evenly spray the dried TLC plate with the ninhydrin reagent. Avoid oversaturation.

-

Heat: Heat the sprayed plate in an oven at 105-110°C for 3-5 minutes, or until colored spots appear.[2][10]

-

Visualize: Amino acids will appear as purple or pinkish spots. Proline will appear as a yellow spot. The spots can be circled with a pencil for documentation.

Safety Workflows and Diagrams

Visual aids can reinforce critical safety procedures. The following diagrams, rendered in DOT language, illustrate key workflows for handling ninhydrin.

// Node Definitions prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Conduct Risk Assessment\n(Review SDS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ppe [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; setup [label="Set Up Workspace\n(Chemical Fume Hood)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

handling [label="Handling (Solid Ninhydrin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Powder Carefully\n(Minimize Dust)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; dissolve [label="Prepare Solution\n(Add solid to solvent)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

cleanup [label="Cleanup & Disposal", fillcolor="#34A853", fontcolor="#FFFFFF"]; decon [label="Decontaminate Glassware\n& Work Surfaces", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; dispose [label="Dispose of Waste in\nLabeled Hazardous Waste Container", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; remove_ppe [label="Remove PPE Correctly\n& Wash Hands", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges prep -> assess [color="#5F6368"]; assess -> ppe [color="#5F6368"]; ppe -> setup [color="#5F6368"]; setup -> handling [color="#5F6368"];

handling -> weigh [color="#5F6368"]; weigh -> dissolve [color="#5F6368"]; dissolve -> cleanup [color="#5F6368"];

cleanup -> decon [color="#5F6368"]; decon -> dispose [color="#5F6368"]; dispose -> remove_ppe [color="#5F6368"]; } Caption: Workflow for the safe handling of solid ninhydrin in a laboratory setting.

// Node Definitions start [label="Ninhydrin Spill Occurs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; assess_size [label="Assess Spill Size\n& Immediate Hazard"];

major_spill [label="Major Spill?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Major Spill Path evacuate [label="Evacuate Immediate Area\nAlert Personnel", rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; contact_ehs [label="Contact EHS / Emergency\nResponse (e.g., 911)", rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secure [label="Secure Area\n(Close Doors, Post Warnings)", rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Minor Spill Path minor_spill [label="Don Appropriate PPE", rect_node, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Is Spill Solid\n or Liquid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solid Path sweep [label="Gently Sweep Powder\n(Avoid Dust)", rect_node, fillcolor="#FFFFFF", fontcolor="#202124"];

// Liquid Path contain [label="Contain with Absorbent\n(Sand, Vermiculite)", rect_node, fillcolor="#FFFFFF", fontcolor="#202124"];

// Common Minor Spill Path collect [label="Collect into Labeled\nHazardous Waste Container", rect_node, fillcolor="#34A853", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Spill Area\n& Tools", rect_node, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> assess_size [color="#5F6368"]; assess_size -> major_spill [color="#5F6368"];

major_spill -> evacuate [label="Yes", color="#EA4335", fontcolor="#EA4335"]; evacuate -> contact_ehs [color="#EA4335"]; contact_ehs -> secure [color="#EA4335"];

major_spill -> minor_spill [label="No (Minor)", color="#4285F4", fontcolor="#4285F4"]; minor_spill -> is_solid [color="#4285F4"];

is_solid -> sweep [label="Solid", color="#5F6368", fontcolor="#202124"]; is_solid -> contain [label="Liquid", color="#5F6368", fontcolor="#202124"];

sweep -> collect [color="#5F6368"]; contain -> collect [color="#5F6368"];

collect -> decontaminate [color="#34A853"]; } Caption: Decision tree for responding to a ninhydrin spill in the laboratory.

References

- 1. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of chromatography spray reagents [delloyd.50megs.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. ecronicon.net [ecronicon.net]

- 7. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. byjus.com [byjus.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. US3912655A - Reagent impregnated paper strips for use in preparing TLC spray reagents - Google Patents [patents.google.com]

- 11. epfl.ch [epfl.ch]

Solubility of Ninhydrin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ninhydrin in various organic solvents. Ninhydrin, a crucial reagent in the detection and quantification of amino acids, peptides, and proteins, exhibits a range of solubilities that are critical to understand for its effective use in research, drug development, and forensic applications. This document outlines quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the fundamental reaction pathway involving ninhydrin.

Quantitative and Qualitative Solubility Data

The solubility of ninhydrin is a key factor in the preparation of stable and effective reagent solutions. The following table summarizes the available quantitative and qualitative solubility data for ninhydrin in a selection of common organic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | Citations |

| Ethanol | 100 mg/mL | Soluble | [1][2] |

| Methanol | 100 mg/mL | Soluble in Alcohols | [1][2][3][4] |

| Water | 50 mg/mL (with sonication); 20 g/L (20 mg/mL) | Slightly Soluble | [1][2][3][5][6] |

| Acetone | Data not available | Soluble | [4][6][7] |

| Isopropanol | Data not available | Used as a solvent for 0.5% solution | |

| n-Butanol | Data not available | Used for 0.2% solutions | [6] |

| Chloroform | Data not available | Slightly Soluble | [1][2][3][8] |

| Diethyl Ether | Data not available | Slightly Soluble | [1][2][8] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Perfectly Soluble | [9][10] |

| Dimethylformamide (DMF) | Data not available | Soluble | [11] |

| Ethyl Acetate | Data not available | Used in reaction mixtures | |

| Benzene | Data not available | Soluble | |

| Sulfolane | Data not available | Poorly Soluble | [10] |

Note on Solution Stability: Ninhydrin solutions in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) have limited stability, typically lasting from a few hours to a couple of days.[11] For forensic applications, test solutions of ninhydrin are noted to have poor long-term stability, especially if not refrigerated.[6]

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a solid compound, such as ninhydrin, in an organic solvent. This method can be adapted for quantitative analysis.

Objective: To determine the solubility of ninhydrin in a specific organic solvent at a controlled temperature.

Materials:

-

Ninhydrin (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Spectrophotometer or other suitable analytical instrument (for quantitative analysis)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of ninhydrin to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible. b. Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C). c. Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-